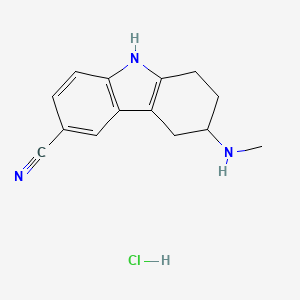
2-Methyl-6-(trifluoroacetyl)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-(trifluoroacetyl)cyclohexan-1-one is an organic compound with the molecular formula C9H11F3O2 It is a derivative of cyclohexanone, featuring a trifluoroacetyl group and a methyl group attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(trifluoroacetyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with trifluoroacetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with the trifluoroacetyl group being introduced at the 6-position of the cyclohexanone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-(trifluoroacetyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Methyl-6-(trifluoroacetyl)cyclohexan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: It may be explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-Methyl-6-(trifluoroacetyl)cyclohexan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroacetyl group can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: A simpler ketone with a similar cyclohexane ring structure but lacking the trifluoroacetyl and methyl groups.
2-Methylcyclohexanone: Similar to 2-Methyl-6-(trifluoroacetyl)cyclohexan-1-one but without the trifluoroacetyl group.
6-Trifluoroacetylcyclohexanone: Lacks the methyl group but contains the trifluoroacetyl group.
Uniqueness
This compound is unique due to the presence of both the trifluoroacetyl and methyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
266309-20-0 |
|---|---|
Formule moléculaire |
C9H11F3O2 |
Poids moléculaire |
208.18 g/mol |
Nom IUPAC |
2-methyl-6-(2,2,2-trifluoroacetyl)cyclohexan-1-one |
InChI |
InChI=1S/C9H11F3O2/c1-5-3-2-4-6(7(5)13)8(14)9(10,11)12/h5-6H,2-4H2,1H3 |
Clé InChI |
WDJMNYHBUNCQKM-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1=O)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (3E)-3-[(4-methylpiperazin-1-yl)-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate](/img/structure/B15292054.png)

![[(2R,3R,4R,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15292071.png)

![methyl N-[(1S)-1-[[(1S,2S)-1-benzyl-2-hydroxy-3-[[[(2S)-2-(methoxycarbonylamino)-3-methyl-butanoyl]amino]-[[4-(2-pyridyl)phenyl]methyl]amino]propyl]carbamoyl]-2,2-dimethyl-propyl]carbamate](/img/structure/B15292073.png)

![1-[3-Cyano-5-(trifluoromethyl)phenyl]-3-[4-[4-(trifluoromethyl)phenoxy]cyclohexyl]urea](/img/structure/B15292076.png)

![4-amino-5-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15292081.png)





